molecular formula C31H30N2O4S B610207 Promethazine hibenzate CAS No. 96590-75-9

Promethazine hibenzate

Cat. No. B610207
CAS RN: 96590-75-9
M. Wt: 526.65
InChI Key: WCYMACWVZQIWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Promethazine is a neuroleptic medication and first-generation antihistamine of the phenothiazine family. The drug has strong sedative and weak antipsychotic effects.

Scientific Research Applications

Immunomodulatory Effects

Promethazine hydrochloride has been examined for its potential immunosuppressive effects, specifically in the context of pregnancies affected by erythroblastosis. Although conclusive evidence of its effectiveness in ameliorating the effects of this disease is still under investigation, some individual cases have shown beneficial results. The drug's action is believed to be related to the metabolic suppression of fetal reticuloendothelial system cells (Gusdon & Witherow, 1973).

Antiparasitic Properties

Promethazine has demonstrated trypanocidal effects on both epimastigote and trypomastigote stages of Trypanosoma cruzi, a parasite responsible for Chagas disease. This finding is significant, as it suggests a new potential application for promethazine in treating parasitic infections (Fernández et al., 1997).

Neuropharmacological Interactions

Promethazine has been found to inhibit NMDA-induced currents, indicating a potential mechanism behind its sedative, analgesic, and neuroprotective effects. This finding provides insight into the broader clinical implications of promethazine beyond its traditional uses (Adolph et al., 2012).

Oncological Research

Research has explored the antitumor potential of promethazine, especially in leukemia cells. Promethazine's cytotoxicity in leukemia cells involves the activation of AMPK and inhibition of the PI3K/AKT/mTOR pathway, leading to autophagy-associated apoptosis. This highlights the possibility of repurposing promethazine as a therapeutic option in leukemia treatment (Medeiros et al., 2020).

Neuroelectrophysiological Effects

A study on the effects of promethazine on the amplitude and spectral characteristics of electrocorticograms in rats revealed that the drug has a dose-dependent impact on the amplitude characteristics of electrocorticographic activity. These findings contribute to the understanding of promethazine's influence on the central nervous system and its broader pharmacological profile (Shits et al., 2022).

properties

CAS RN

96590-75-9

Product Name

Promethazine hibenzate

Molecular Formula

C31H30N2O4S

Molecular Weight

526.65

IUPAC Name

N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine;2-(4-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C17H20N2S.C14H10O4/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h4-11,13H,12H2,1-3H3;1-8,15H,(H,17,18)

InChI Key

WCYMACWVZQIWLM-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Promethazine hibenzate;  D08768;  D-08768;  D 08768.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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